molecular formula C19H16AsBr3NO3+ B14725154 nitric acid;tris(4-bromophenyl)-methylarsanium CAS No. 5449-77-4

nitric acid;tris(4-bromophenyl)-methylarsanium

Katalognummer: B14725154
CAS-Nummer: 5449-77-4
Molekulargewicht: 621.0 g/mol
InChI-Schlüssel: ATQZBFJAWMWDFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nitric acid;tris(4-bromophenyl)-methylarsanium is a complex organoarsenic compound that combines the properties of nitric acid and tris(4-bromophenyl)-methylarsanium

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of nitric acid;tris(4-bromophenyl)-methylarsanium typically involves the reaction of tris(4-bromophenyl)amine with methylarsenic compounds under controlled conditions. The reaction is carried out in the presence of a strong acid, such as nitric acid, which acts as both a catalyst and a reactant. The reaction conditions, including temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters. The product is then purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Nitric acid;tris(4-bromophenyl)-methylarsanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state arsenic compounds, while substitution reactions may produce derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Nitric acid;tris(4-bromophenyl)-methylarsanium has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of nitric acid;tris(4-bromophenyl)-methylarsanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to nitric acid;tris(4-bromophenyl)-methylarsanium include:

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential biological activity make it a compound of significant interest in scientific research .

Eigenschaften

CAS-Nummer

5449-77-4

Molekularformel

C19H16AsBr3NO3+

Molekulargewicht

621.0 g/mol

IUPAC-Name

nitric acid;tris(4-bromophenyl)-methylarsanium

InChI

InChI=1S/C19H15AsBr3.HNO3/c1-20(14-2-8-17(21)9-3-14,15-4-10-18(22)11-5-15)16-6-12-19(23)13-7-16;2-1(3)4/h2-13H,1H3;(H,2,3,4)/q+1;

InChI-Schlüssel

ATQZBFJAWMWDFR-UHFFFAOYSA-N

Kanonische SMILES

C[As+](C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br.[N+](=O)(O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.